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Compound of Interest

Compound Name: PROTAC RIPK degrader-6

Cat. No.: B2515073

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACS) represent a revolutionary approach in drug
discovery, enabling the targeted degradation of proteins of interest. This technical guide
provides an in-depth overview of PROTAC RIPK2 degrader-6, a potent and selective degrader
of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator
in the innate immune system, and its dysregulation is implicated in various inflammatory
diseases. This document details the chemical structure, mechanism of action, and preclinical
data of PROTAC RIPK2 degrader-6, offering valuable insights for researchers in immunology
and drug development.

Chemical Structure and Properties

PROTAC RIPK2 degrader-6 is a heterobifunctional molecule designed to simultaneously bind
to RIPK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent
proteasomal degradation of RIPK2.[1][2] It is a Cereblon-based PROTAC, incorporating a
ligand for the Cereblon (CRBN) E3 ligase.[1][2]
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Property Value

Molecular Formula C43H48N6011S2[1]
Molecular Weight 889.00 g/mol [1]

CAS Number 2089205-64-9[1]
Appearance Light yellow to yellow solid[1]
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Mechanism of Action

The mechanism of action of PROTAC RIPK2 degrader-6 follows the general principle of
PROTAC-mediated protein degradation. This process involves the formation of a ternary
complex between the target protein (RIPK2), the PROTAC molecule, and an E3 ubiquitin ligase
(Cereblon).[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme
to lysine residues on the surface of RIPK2. The resulting polyubiquitinated RIPK2 is then
recognized and degraded by the 26S proteasome.
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Mechanism of PROTAC RIPK2 degrader-6.
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Preclinical Efficacy

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target
protein, which is quantified by the half-maximal degradation concentration (DC50) and the
maximum degradation level (Dmax).

In Vitro Degradation and Functional Inhibition

Studies in human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent
and time-dependent degradation of RIPK2 by PROTAC RIPK2 degrader-6.[3]

Cell Type Incubation Time (h) pDC50 Dmax (%)

Human PBMCs 24 9.4+0.2 94.3+3.2

pDC50 is the negative logarithm of the DC50 value. Data from Mares et al., 2020.[3]

Functionally, the degradation of RIPK2 leads to the inhibition of downstream signaling
pathways, resulting in a reduction of pro-inflammatory cytokine release. PROTAC RIPK2
degrader-6 has been shown to completely inhibit the release of several key cytokines following
stimulation with L18-MDP, a NOD2 agonist.[3]

Cytokine pIC50

TNFa >8.8

IL-18 >8.8

IL-6 >8.8

IL-10 >8.8

IL-8 8.5 (Imax ~50%)

pIC50 is the negative logarithm of the IC50 value. Data from Mares et al., 2020.[3]

In Vivo Pharmacodynamics
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The in vivo efficacy of PROTAC RIPK2 degrader-6 has been evaluated in rats. A single
subcutaneous dose resulted in a significant and sustained reduction of RIPK2 protein levels.[3]

Dose (mgl/kg, SC) Time Post-Dose (h) RIPK2 Degradation (%)
0.5 6 53+9
0.5 48 785

Data from Mares et al., 2020.[3]

This in vivo degradation of RIPK2 was also associated with a substantial and durable inhibition
of TNFa release upon ex vivo stimulation of whole blood with L18-MDP.[3]

Signaling Pathway

RIPK2 is a key scaffolding protein in the NOD-like receptor (NLR) signaling pathway. Upon
activation by bacterial peptidoglycans, NOD1 and NOD?2 recruit RIPK2, leading to its
ubiquitination. This initiates a downstream signaling cascade that results in the activation of the
NF-kB and MAPK pathways, culminating in the transcription and release of pro-inflammatory
cytokines.[4][5] By degrading RIPK2, PROTAC RIPK2 degrader-6 effectively blocks this
inflammatory cascade.
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RIPK2 signaling pathway and the point of intervention for PROTAC RIPK2 degrader-6.
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Experimental Protocols

This section provides an overview of the key methodologies used in the characterization of
PROTAC RIPK2 degrader-6.

Cell Culture

THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin.

Human PBMCs: Isolated from whole blood using Ficoll-Paque density gradient
centrifugation.

Western Blotting / Capillary-Based Immunoassay (Wes)

Cell Lysis: Cells are treated with varying concentrations of PROTAC RIPK2 degrader-6 for
the desired time. After treatment, cells are washed with PBS and lysed with RIPA buffer
containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a
BCA protein assay.

Sample Preparation: Lysates are diluted to a uniform concentration and mixed with a master
mix containing fluorescently labeled molecular weight markers and primary antibodies.

Electrophoresis and Immunodetection: Samples are loaded into a capillary-based
immunoassay system (e.g., Wes from ProteinSimple). Proteins are separated by size,
immobilized in the capillary, and probed with primary antibodies against RIPK2 and a loading
control (e.g., GAPDH). A horseradish peroxidase (HRP)-conjugated secondary antibody and
a chemiluminescent substrate are then used for detection.

Data Analysis: The chemiluminescent signal is captured, and the peak areas corresponding
to the proteins of interest are quantified. The relative abundance of RIPK2 is normalized to
the loading control.

Cytokine Release Assay
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Cell Plating and Treatment: Human PBMCs are plated in 96-well plates and pre-incubated
with a dilution series of PROTAC RIPK2 degrader-6 for a specified time (e.g., 3 hours).

Stimulation: Cells are then stimulated with a NOD2 agonist, such as L18-MDP, to induce
cytokine production.

Supernatant Collection: After an incubation period (e.g., 3 hours), the cell culture supernatant
is collected.

Cytokine Quantification: The concentration of cytokines (e.g., TNFa, IL-1(, IL-6, IL-10, IL-8)
in the supernatant is measured using a multiplex immunoassay, such as the Luminex
platform, or by individual ELISAS.

Data Analysis: The concentration of each cytokine is plotted against the concentration of the
PROTAC to determine the IC50 values.
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Experimental Workflow
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General experimental workflow for in vitro characterization.
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Conclusion

PROTAC RIPK2 degrader-6 is a highly potent and selective degrader of RIPK2, demonstrating
significant efficacy in both in vitro and in vivo models. Its ability to induce robust and sustained
degradation of RIPK2, leading to the inhibition of pro-inflammatory cytokine production,
highlights its potential as a therapeutic agent for the treatment of inflammatory diseases driven
by RIPK2 signaling. This technical guide provides a comprehensive overview of the key
chemical, mechanistic, and preclinical data for PROTAC RIPK2 degrader-6, serving as a
valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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